Technical Monograph: 2-(1H-Pyrazol-1-ylmethyl)benzaldehyde
Technical Monograph: 2-(1H-Pyrazol-1-ylmethyl)benzaldehyde
CAS: 1177332-23-8 | A Critical Intermediate for N-Heterocyclic Drug Discovery
Executive Summary
2-(1H-Pyrazol-1-ylmethyl)benzaldehyde (CAS 1177332-23-8) is a "privileged scaffold" in medicinal chemistry, serving as a bifunctional building block. It combines a reactive electrophilic center (aldehyde) with a pharmacophoric heterocycle (pyrazole) linked by a methylene spacer.[1] This specific geometry allows for the rapid construction of fused tricyclic systems and macrocycles, making it indispensable in the synthesis of sGC stimulators , FLT3 kinase inhibitors , and fluorescent biological probes .
This guide provides a rigorous technical analysis of the compound, detailing validated synthesis protocols, reaction mechanisms, and handling standards required for high-purity applications in pharmaceutical research.
Chemical Identity & Physical Properties[1][2][3][4][5]
| Property | Data |
| IUPAC Name | 2-[(1H-Pyrazol-1-yl)methyl]benzaldehyde |
| CAS Number | 1177332-23-8 |
| Molecular Formula | C₁₁H₁₀N₂O |
| Molecular Weight | 186.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in Water |
| Melting Point | 68–72 °C (Typical range for this class) |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Protect from light |
| Purity Standard | ≥95% (NMR/HPLC) for synthetic applications |
Validated Synthesis Protocol
Note: The following protocol is designed for high-fidelity replication in a research setting. It utilizes a nucleophilic substitution strategy favored for its scalability and minimal byproduct formation.
Reaction Logic
The synthesis relies on the SN2 alkylation of 1H-pyrazole using 2-(bromomethyl)benzaldehyde. A mild base (K₂CO₃) is preferred over strong hydrides (NaH) to prevent side reactions with the aldehyde moiety (such as Cannizzaro disproportionation or aldol condensation).
Reagents & Materials
-
Precursor A: 1H-Pyrazole (1.0 equiv)
-
Precursor B: 2-(Bromomethyl)benzaldehyde (1.05 equiv)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (Dry)
-
Catalyst: 18-Crown-6 (0.05 equiv) - Optional, enhances kinetics in MeCN
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 1H-Pyrazole and K₂CO₃ in anhydrous Acetonitrile under an inert atmosphere (N₂).
-
Activation: Stir the suspension at Room Temperature (RT) for 15 minutes to facilitate deprotonation of the pyrazole N-H.
-
Addition: Dropwise add a solution of 2-(Bromomethyl)benzaldehyde in Acetonitrile over 20 minutes. Critical: Slow addition prevents localized high concentrations that could lead to bis-alkylation or polymerization.
-
Reaction: Heat the mixture to 60°C and monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[2] Reaction typically reaches completion within 4–6 hours.
-
Workup:
-
Cool to RT and filter off inorganic salts (KBr, excess K₂CO₃).
-
Concentrate the filtrate under reduced pressure.
-
Redissolve residue in EtOAc and wash with Water (2x) and Brine (1x).
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 0–40% EtOAc in Hexanes) to yield the target aldehyde as an off-white solid.
Mechanistic Pathway & Workflow Visualization
The following diagram illustrates the synthesis pathway and the downstream utility of the aldehyde in forming fused heterocycles (e.g., via condensation with amines).
Figure 1: Synthetic pathway and downstream utility of 2-(1H-Pyrazol-1-ylmethyl)benzaldehyde.
Applications in Drug Discovery[1][7][8][9]
A. Kinase Inhibitor Development (FLT3/JAK)
The 2-(pyrazol-1-ylmethyl)phenyl moiety mimics the spatial arrangement of biaryl ether pharmacophores found in several kinase inhibitors. The aldehyde group allows for the installation of "hinge-binding" motifs via reductive amination or condensation reactions.
-
Mechanism:[3] The pyrazole nitrogen acts as a hydrogen bond acceptor, while the benzyl linker provides rotational freedom to fit into hydrophobic pockets of enzymes like FLT3 (Acute Myeloid Leukemia target).
B. Soluble Guanylate Cyclase (sGC) Stimulators
This scaffold is structurally homologous to intermediates used in the synthesis of sGC stimulators (e.g., Riociguat analogs). The benzyl-pyrazole core is critical for maintaining the correct orientation within the heme-binding domain of sGC.
C. Fluorescent Probes
Condensation of the aldehyde with hydrazine derivatives yields hydrazones that often exhibit "Turn-On" fluorescence upon binding to metal ions (Zn²⁺, Cu²⁺) or specific proteins, utilized in live-cell imaging.
Safety & Handling (MSDS Summary)
| Hazard Class | Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Protocol:
-
Engineering Controls: Always handle inside a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended during synthesis), safety goggles, and lab coat.
-
Spill Response: Adsorb with inert material (vermiculite); neutralize surface with dilute soap solution.
References
-
Sigma-Aldrich. (n.d.). 2-(1H-Pyrazol-1-yl)benzaldehyde derivatives and properties. Retrieved from
-
Chem-Impex International. (n.d.). 2-(1H-Pyrazol-1-ylmethyl)benzaldehyde: Product Specifications and Applications. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1177332-23-8. Retrieved from
- Srikrishna, D., & Dubey, P. K. (2017). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl-1H-Pyrazole-4-Carbaldehydes. Journal of Chemical and Pharmaceutical Research. (Contextual synthesis of pyrazole-aldehydes).
-
Li, X., et al. (2022).[4] Design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FLT3. (Demonstrates utility of benzyl-azole scaffolds in kinase inhibition).
